molecular formula C13H15ClN4O4S2 B2981729 methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 338421-53-7

methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2981729
CAS No.: 338421-53-7
M. Wt: 390.86
InChI Key: AYOJGYGEFWWKAU-UHFFFAOYSA-N
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Description

Methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a (4-chlorophenyl)sulfonylamino methyl group at position 5, a methyl group at position 4, and a methyl ester-linked sulfanylacetate moiety at position 2. This structure confers unique physicochemical properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. Its synthesis likely involves multi-step reactions, including thiol-alkylation and sulfonamide formation, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 2-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S2/c1-18-11(16-17-13(18)23-8-12(19)22-2)7-15-24(20,21)10-5-3-9(14)4-6-10/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJGYGEFWWKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C20H21ClN4O4S2
  • Molecular Weight : 480.99 g/mol
  • CAS Number : 338421-53-7

The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a sulfonamide group enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation. In one study, derivatives were tested against various cancer cell lines, revealing IC50 values indicating effective cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cells with values of 6.2 μM and 27.3 μM respectively .

Antimicrobial Activity

Compounds with triazole structures have also been reported to possess antimicrobial properties. The mechanism often involves the inhibition of fungal sterol biosynthesis, which is crucial for maintaining cell membrane integrity. This makes them effective against a range of fungal infections.

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Interference with Cell Cycle Progression : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, thereby protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of various triazole derivatives against breast and colon cancer cells. This compound was included in the screening and demonstrated promising results with significant inhibition rates compared to control groups.

CompoundCell LineIC50 Value (µM)
Methyl Triazole DerivativeHCT-1166.2
Methyl Triazole DerivativeT47D27.3

Case Study 2: Antimicrobial Activity

In another study focusing on antifungal properties, various triazole compounds were tested against Candida species. The results indicated that the tested compounds exhibited a broad spectrum of activity, with some derivatives showing minimum inhibitory concentrations (MIC) below clinically relevant thresholds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents influencing their biological and chemical profiles. Below is a detailed comparison with structurally related analogs:

Structural Comparisons

Compound Name / Identifier Substituents (Position 4, 5) Functional Group (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-methyl, 5-(4-ClPhSO₂NHCH₂) Methyl ester (CH₃OCOCH₂S) C₁₄H₁₆ClN₅O₄S₂ 418.89 Sulfonamide group enhances hydrogen bonding; methyl ester increases lipophilicity
2-[4-(4-ClPh)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide 4-(4-ClPh), 5-(p-tolylaminomethyl) Acetamide (NH₂COCH₂S) C₁₈H₁₇ClN₆OS 408.88 Acetamide improves solubility; p-tolyl group may enhance metabolic stability
N-(2-ClPh)-2-({5-[4-(MeS)benzyl]-4-Ph-4H-triazol-3-yl}sulfanyl)acetamide 4-Ph, 5-(4-MeS-benzyl) Acetamide (NHCOCH₂S) C₂₄H₂₁ClN₄O₂S₂ 497.02 Methylsulfanyl benzyl group increases lipophilicity; acetamide aids solubility
Ethyl 2-[[5-[(4-NO₂Bz)aminomethyl]-4-Ph-1,2,4-triazol-3-yl]sulfanyl]acetate 4-Ph, 5-(4-NO₂Bz-aminomethyl) Ethyl ester (EtOCOCH₂S) C₂₀H₁₉N₅O₅S 441.45 Nitro group introduces strong electron-withdrawing effects; ethyl ester slows hydrolysis
2-({5-[3-(Me₂NSO₂)Ph]-4-(3-MePh)-4H-triazol-3-yl}sulfanyl)acetic acid 4-(3-MePh), 5-(3-Me₂NSO₂Ph) Carboxylic acid (HOOCCH₂S) C₁₉H₂₀N₄O₄S₂ 432.52 Sulfamoyl group enhances hydrogen bonding; carboxylic acid improves water solubility

Physicochemical and Functional Properties

  • Lipophilicity : The target compound’s methyl ester and sulfonamide groups balance lipophilicity (predicted LogP ~2.5–3.0), whereas analogs with acetamide (e.g., ) or carboxylic acid (e.g., ) exhibit lower LogP values, favoring aqueous solubility.
  • The sulfonamide in the target compound offers moderate electron withdrawal with hydrogen-bonding capacity .
  • Metabolic Stability : Methyl/ethyl esters (target compound, ) are prone to esterase-mediated hydrolysis, while acetamides () and carboxylic acids () may exhibit longer half-lives in vivo.

Q & A

Q. What controls are essential for evaluating the compound’s enzyme inhibition potential?

  • Methodology :
  • Positive controls : Include known inhibitors (e.g., sulfonamide-based drugs) to benchmark activity .
  • Blank reactions : Test the triazole core without the sulfonamide group to isolate functional group contributions .

Q. How to design a stability-indicating assay for long-term storage studies?

  • Methodology :
  • Forced degradation : Expose the compound to heat, light, and acidic/basic conditions. Monitor degradation via UPLC-PDA-MS .
  • Validation parameters : Assess specificity, linearity, and recovery rates per ICH guidelines .

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